ethyl 5-[(4-bromobenzoyl)oxy]-1-ethyl-2-methyl-1H-indole-3-carboxylate
CAS No.:
Cat. No.: VC15652501
Molecular Formula: C21H20BrNO4
Molecular Weight: 430.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20BrNO4 |
|---|---|
| Molecular Weight | 430.3 g/mol |
| IUPAC Name | ethyl 5-(4-bromobenzoyl)oxy-1-ethyl-2-methylindole-3-carboxylate |
| Standard InChI | InChI=1S/C21H20BrNO4/c1-4-23-13(3)19(21(25)26-5-2)17-12-16(10-11-18(17)23)27-20(24)14-6-8-15(22)9-7-14/h6-12H,4-5H2,1-3H3 |
| Standard InChI Key | VNBZCTIQQSKDFX-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=C(C2=C1C=CC(=C2)OC(=O)C3=CC=C(C=C3)Br)C(=O)OCC)C |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s structure integrates an indole ring system substituted at the 1-, 2-, 3-, and 5-positions. The indole nitrogen at position 1 is ethylated, while position 2 hosts a methyl group. At position 3, an ethyl carboxylate ester () is present, and position 5 is functionalized with a 4-bromobenzoyloxy group () . This arrangement creates a sterically hindered yet electronically diverse framework, with the bromine atom enhancing electrophilic reactivity and the ester group providing sites for hydrolysis or nucleophilic substitution.
Molecular Properties
The compound’s molecular formula, , corresponds to a molar mass of 430.3 g/mol . Key spectral identifiers include:
The presence of the bromine atom (atomic mass ~79.9 g/mol) contributes significantly to the compound’s molecular weight and polarizability, influencing its solubility in organic solvents such as dimethyl sulfoxide (DMSO) or dichloromethane.
Synthesis and Optimization
General Synthetic Strategies
While proprietary constraints limit public access to detailed protocols, the synthesis likely follows a multi-step sequence:
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Indole Core Formation: A Fischer indole synthesis or Madelung cyclization could generate the 1-ethyl-2-methylindole scaffold .
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Esterification: Introduction of the ethyl carboxylate group at position 3 via acid-catalyzed esterification of a precursor carboxylic acid .
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Bromobenzoylation: Coupling of 4-bromobenzoyl chloride to the indole’s 5-hydroxyl group under Schotten-Baumann conditions.
Reaction monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy ensures intermediate purity.
Challenges and Yield Optimization
Key challenges include:
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Steric Hindrance: Bulky substituents at positions 1 and 2 may slow acylation at position 5, necessitating elevated temperatures or prolonged reaction times.
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Photoreactivity: The brominated aromatic ring necessitates light-protected storage to prevent degradation.
Reactivity and Functional Transformations
Electrophilic Substitution
The 4-bromobenzoyloxy group directs electrophilic aromatic substitution (EAS) to the para position of the benzene ring, though steric effects may limit reactivity. For example, nitration or sulfonation could yield nitro- or sulfonyl-derivatives for further functionalization.
Nucleophilic Displacement
The bromine atom serves as a leaving group in nucleophilic aromatic substitution (NAS) reactions. Under Ullmann or Buchwald-Hartwig conditions, amines or thiols could replace bromine to generate aryl amine or sulfide analogs .
Ester Hydrolysis and Transesterification
The ethyl carboxylate ester at position 3 is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. Alternatively, transesterification with higher alcohols (e.g., methanol) could modify solubility profiles .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 430.3 g/mol | |
| CAS Number | 372979-47-0 | |
| Solubility | DMSO, CHCl | |
| Stability | Light-sensitive |
Table 2: Prospective Applications
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